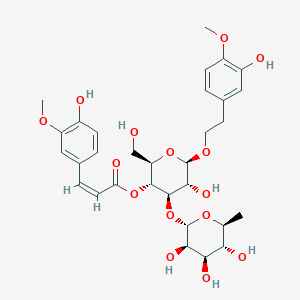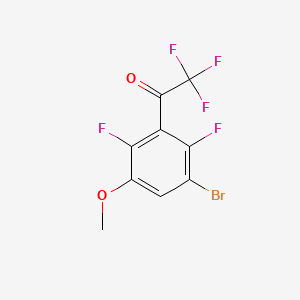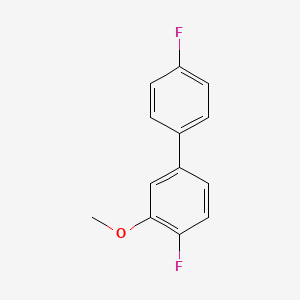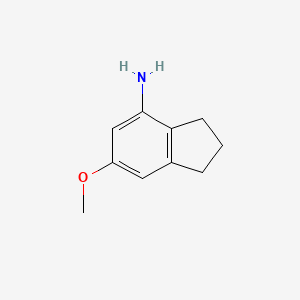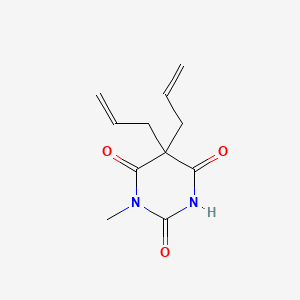
5,5-Bis(diethoxyphosphoryl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl-5-carboxypentylene-1,1-bisphosphonate is a chemical compound with the molecular formula C13H28O8P2 and a molecular weight of 374.3 g/mol It is known for its unique structure, which includes two phosphonate groups and a carboxyl group attached to a pentylene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl-5-carboxypentylene-1,1-bisphosphonate typically involves the reaction of diethyl phosphite with a suitable carboxylic acid derivative under controlled conditions. One common method involves the use of pentanoic acid, which reacts with diethyl phosphite in the presence of a catalyst to form the desired bisphosphonate compound . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Tetraethyl-5-carboxypentylene-1,1-bisphosphonate may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl-5-carboxypentylene-1,1-bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The phosphonate groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonate groups under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Tetraethyl-5-carboxypentylene-1,1-bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential in treating bone-related diseases due to its ability to bind to calcium.
Industry: Utilized in the production of flame retardants and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of Tetraethyl-5-carboxypentylene-1,1-bisphosphonate involves its interaction with specific molecular targets. The compound’s phosphonate groups can bind to metal ions, such as calcium, which is crucial for its role in bone metabolism. This binding inhibits the activity of osteoclasts, cells responsible for bone resorption, thereby reducing bone loss . Additionally, the carboxyl group may participate in hydrogen bonding and electrostatic interactions with biological molecules, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethyl-4-carboxybutylene-1,1-bisphosphonate
- Tetraethyl vinylidene phosphonate
- Tetraethyl 2,5-dihydroxy-1,4-bisphosphonate
Uniqueness
Tetraethyl-5-carboxypentylene-1,1-bisphosphonate is unique due to its specific structural features, including the pentylene chain and the presence of both carboxyl and bisphosphonate groups. These features confer distinct chemical reactivity and biological activity compared to other bisphosphonates. Its ability to bind to calcium and inhibit osteoclast activity makes it particularly valuable in medical applications .
Propriétés
Formule moléculaire |
C13H28O8P2 |
|---|---|
Poids moléculaire |
374.30 g/mol |
Nom IUPAC |
5,5-bis(diethoxyphosphoryl)pentanoic acid |
InChI |
InChI=1S/C13H28O8P2/c1-5-18-22(16,19-6-2)13(11-9-10-12(14)15)23(17,20-7-3)21-8-4/h13H,5-11H2,1-4H3,(H,14,15) |
Clé InChI |
BDMWIPYJXPCHIM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CCCC(=O)O)P(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


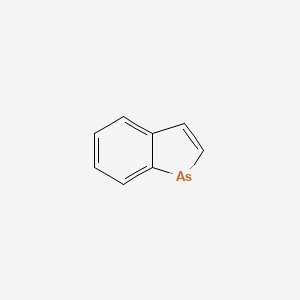

![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)
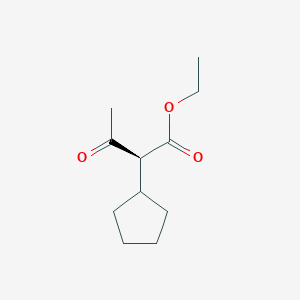

![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)

